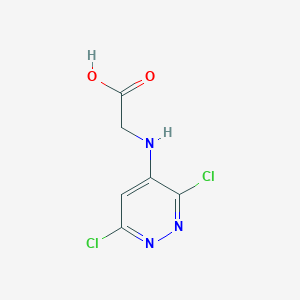
(3,6-Dichloropyridazin-4-yl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6-Dichloropyridazin-4-yl)glycine is a chemical compound with the molecular formula C6H5Cl2N3O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,6-dichloropyridazine with glycine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (3,6-Dichloropyridazin-4-yl)glycine may involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
(3,6-Dichloropyridazin-4-yl)glycine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of this compound .
科学的研究の応用
(3,6-Dichloropyridazin-4-yl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of (3,6-Dichloropyridazin-4-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the glycine moiety.
Pyridazine Derivatives: Other derivatives of pyridazine with different substituents at various positions.
Uniqueness
(3,6-Dichloropyridazin-4-yl)glycine is unique due to the presence of both chlorine atoms and the glycine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C6H5Cl2N3O2 |
|---|---|
分子量 |
222.03 g/mol |
IUPAC名 |
2-[(3,6-dichloropyridazin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-4-1-3(6(8)11-10-4)9-2-5(12)13/h1H,2H2,(H,9,10)(H,12,13) |
InChIキー |
RZAXGGPEEBHNJF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NN=C1Cl)Cl)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
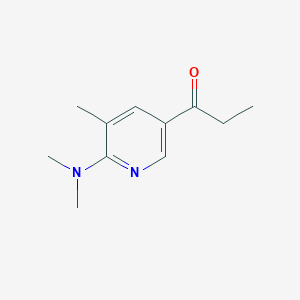
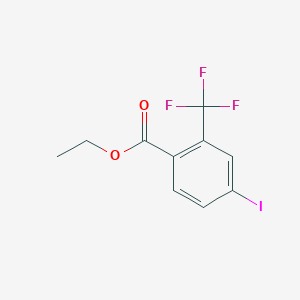
![methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
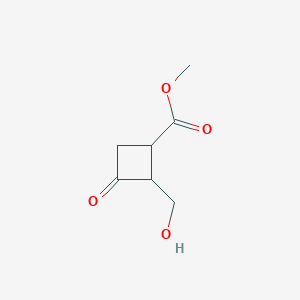
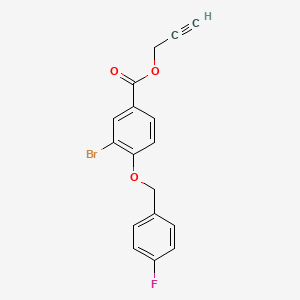
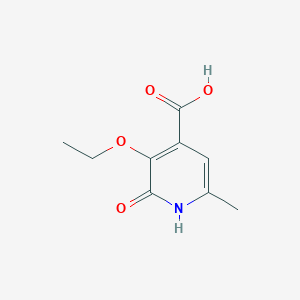
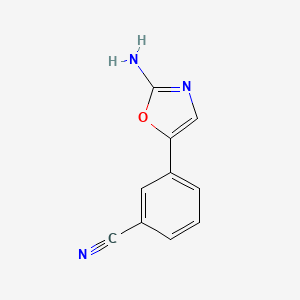
![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B13014518.png)

